2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}-1-ethanaminium chloride
Description
2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}-1-ethanaminium chloride (CAS 132530-67-7) is a quaternary ammonium salt characterized by a benzamide core substituted with two 2,2,2-trifluoroethoxy groups at the 2- and 5-positions. The compound features an ethanaminium side chain linked via an amide bond, with a chloride counterion enhancing its solubility in polar solvents . It is synthesized by reacting 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride with 2-aminoethylamine, followed by hydrochlorination to form the stable ammonium salt . The compound is supplied at 95% purity, typically in amber glass bottles to prevent photodegradation .
Properties
IUPAC Name |
2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]ethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F6N2O3.ClH/c14-12(15,16)6-23-8-1-2-10(24-7-13(17,18)19)9(5-8)11(22)21-4-3-20;/h1-2,5H,3-4,6-7,20H2,(H,21,22);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVFULIWEVAGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCC[NH3+])OCC(F)(F)F.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that the compound may have potential anti-cancer and anti-diabetic properties.
Biochemical Pathways
Given its potential anti-cancer and anti-diabetic properties, it can be inferred that the compound may interact with pathways related to these conditions.
Pharmacokinetics
It is noted that most of the synthesized compounds follow lipinski’s rule of 5, which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Biological Activity
The compound 2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}-1-ethanaminium chloride is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 466.81 g/mol. The presence of the trifluoroethoxy groups contributes to its unique properties, enhancing solubility and biological interaction.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial effects. For instance, studies on related compounds have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
- Case Study: Antimicrobial Assays
- Methodology : In vitro assays were conducted to evaluate the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
- Results : Compounds similar to this compound demonstrated MIC values ranging from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis .
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Vibrio cholerae | 25 |
| Enterococcus faecalis | 50 |
| Micrococcus luteus | 25 |
| Shigella sonei | 25 |
Cytotoxicity
The cytotoxic effects of this compound have also been explored. Preliminary studies suggest that while some derivatives exhibit low toxicity towards human lymphocytes, others may pose risks depending on their structural characteristics.
- Cytotoxicity Testing
The mechanisms underlying the biological activity of this compound are still under investigation. However, insights can be drawn from studies on structurally similar compounds:
- Ion Channel Modulation : Similar compounds have been shown to affect ion channels in cardiac tissues, indicating potential cardiovascular implications .
- Membrane Disruption : The presence of fluorinated groups may enhance the ability of the compound to integrate into lipid bilayers, leading to increased membrane permeability and disruption in bacterial cells.
Scientific Research Applications
Medicinal Chemistry
The incorporation of trifluoromethyl groups in pharmaceutical compounds has been shown to enhance bioactivity and pharmacokinetic properties. The compound is being investigated for:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoroethoxy moiety may enhance membrane permeability and target specificity.
- Antimicrobial Properties : Research suggests that the compound could possess antimicrobial activity due to its structural characteristics that disrupt bacterial cell membranes.
Materials Science
In materials science, the compound is explored for:
- Fluorinated Polymers : The trifluoroethoxy groups can be utilized to synthesize fluorinated polymers with enhanced thermal stability and chemical resistance.
- Coatings and Adhesives : Its unique chemical structure makes it suitable for developing high-performance coatings that require durability and resistance to solvents.
Catalysis
The compound serves as a catalyst or catalyst precursor in various organic reactions:
- Selective Hydrogenation Reactions : It has been tested as a catalyst for the selective hydrogenation of unsaturated compounds, demonstrating high efficiency and selectivity.
- Cross-Coupling Reactions : The compound can facilitate cross-coupling reactions in organic synthesis, which are vital for constructing complex molecular architectures.
Case Studies
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several benzamide and sulfonamide derivatives. Key analogs include:
Key Observations :
- The target compound and Flecainide/NU-FL share the 2,5-bis(trifluoroethoxy)benzoyl group, critical for hydrophobic interactions in biological targets (e.g., sodium channels) .
- The ethanaminium chloride group distinguishes the target compound from Flecainide (piperidine) and NU-FL (morpholine), likely altering pharmacokinetics (e.g., increased water solubility due to quaternary ammonium) .
- The sulfonyl chloride analog (CAS 372.67) serves as a reagent for synthesizing sulfonamide derivatives, contrasting with the benzamide-based pharmacological agents .
Physicochemical Properties
- Solubility : The chloride counterion in the target compound improves aqueous solubility compared to Flecainide and NU-FL, which rely on organic solvents for formulation .
- Stability : All trifluoroethoxy-substituted compounds exhibit stability under inert conditions but may degrade upon prolonged light exposure (hence amber packaging) .
Q & A
Q. Basic
- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H (amide proton at δ 8.2–8.5 ppm) and <sup>19</sup>F NMR (trifluoroethoxy groups at δ -75 to -80 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (expected [M]<sup>+</sup> at m/z 472.3) and chloride counterion .
How can hyphenated techniques resolve ambiguities in impurity profiling?
Q. Advanced
- LC-MS/MS : Combine liquid chromatography with tandem MS to detect trace impurities (e.g., unreacted benzoyl chloride or hydrolyzed byproducts).
- HPLC-UV/IR : Quantify impurities using retention time alignment and spectral matching against reference libraries .
What physicochemical properties are critical for experimental design?
Q. Basic
- Solubility : Freely soluble in polar aprotic solvents (DMF, DMSO) but poorly in water (<0.1 mg/mL at 25°C) .
- Stability : Hydrolytically unstable under alkaline conditions; store at pH 4–6 and -20°C for long-term stability .
How do the trifluoroethoxy substituents influence solubility and bioavailability?
Advanced
Trifluoroethoxy groups enhance lipid solubility (logP ~3.2) but reduce aqueous solubility due to strong hydrophobic interactions. Strategies to improve bioavailability include:
- Salt Formation : Explore alternative counterions (e.g., mesylate) for enhanced dissolution .
- Nanoparticle Formulation : Use PEGylated liposomes to encapsulate the compound for in vivo delivery .
What in vitro assays are suitable for preliminary biological activity screening?
Q. Basic
- Enzyme Inhibition Assays : Test affinity for target enzymes (e.g., kinases) using fluorescence-based protocols.
- Cell Viability Assays : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assays .
How can conflicting pharmacokinetic data from rodent studies be reconciled?
Advanced
Discrepancies in half-life (e.g., 2h vs. 5h in mice) may arise from metabolic enzyme polymorphisms. Solutions:
- CYP450 Profiling : Identify isoforms responsible for metabolism using liver microsomes .
- Population Pharmacokinetics : Apply nonlinear mixed-effects modeling to account for inter-study variability .
What experimental designs mitigate contradictions in stability studies?
Methodological Approach
For conflicting degradation rates under varying pH:
- Controlled Replicates : Conduct stability trials in triplicate at pH 4, 7, and 10 with UV-Vis monitoring .
- Accelerated Stability Testing : Use Arrhenius plots to extrapolate degradation kinetics at 40°C/75% RH .
How to design a long-term stability study for regulatory compliance?
Advanced
Follow ICH Q1A guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
